5-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one
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Description
5-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H13F3N4O3 and its molecular weight is 390.322. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been designed and structurally characterized for their potential medical applications, focusing on antitumor activity. These compounds, derived from readily available precursors, were incorporated with bioactive moieties to enhance lipophilicity and improve transport across cell wall barriers. One of the compounds exhibited significant in vitro anti-cancer activity against a panel of cell lines, with a mean IC50 value of 5.66 μM, highlighting the potential for these derivatives in cancer treatment applications (Maftei et al., 2016).
Apoptosis Induction
A novel compound identified through caspase- and cell-based high-throughput screening assays was found to induce apoptosis in several breast and colorectal cancer cell lines. This compound, characterized by its 1,2,4-oxadiazole structure, arrested cells in the G(1) phase before inducing apoptosis. Subsequent structure-activity relationship (SAR) studies revealed that modifications to the phenyl group and the inclusion of a substituted five-member ring are critical for its activity. This research opens new avenues for the development of apoptosis-inducing agents for cancer therapy (Zhang et al., 2005).
Protoporphyrinogen Oxidase Inhibition
Research into the inhibition of protoporphyrinogen oxidase, a key enzyme in the biosynthesis of heme and chlorophyll, identified three peroxidizing molecules, including an oxadiazole derivative, as potent inhibitors. This discovery has implications for the development of new herbicides and therapeutic agents targeting diseases related to porphyrin accumulation (Matringe et al., 1989).
Antimicrobial Activity
The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide led to the discovery of compounds with significant antimicrobial activity. This work demonstrates the potential of 1,2,4-oxadiazole derivatives in the development of new antimicrobial agents, offering alternative treatments for infections resistant to current antibiotics (Bayrak et al., 2009).
Properties
IUPAC Name |
5-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O3/c19-18(20,21)13-3-1-2-10(6-13)15-23-16(28-24-15)12-8-25(9-12)17(27)11-4-5-14(26)22-7-11/h1-7,12H,8-9H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQCINVQPTZDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC(=O)C=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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